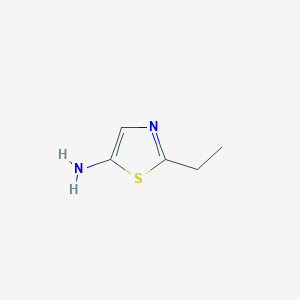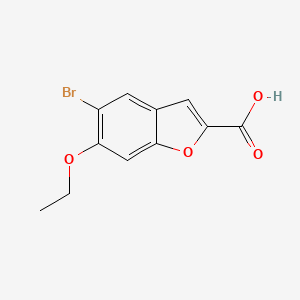
3-((2-Chloro-6-fluorobenzyl)amino)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-氯-6-氟苄基)氨基)-1H-吡唑-5-羧酸是一种化学化合物,由于其独特的结构特性和潜在应用,在科学研究的各个领域引起了人们的兴趣。该化合物包含一个吡唑环,该环被一个羧酸基取代,并且一个氨基连接到一个 2-氯-6-氟苄基部分。
准备方法
合成路线和反应条件
3-((2-氯-6-氟苄基)氨基)-1H-吡唑-5-羧酸的合成通常涉及多个步骤,从制备 2-氯-6-氟苄胺中间体开始。然后在特定条件下将该中间体与吡唑衍生物反应形成所需的化合物。这些反应中常用的试剂包括各种溶剂、催化剂和保护基团,以确保所需的 选择性和产率。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以提高效率和可扩展性。这包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施,以确保最终产品的 一致性和纯度。
化学反应分析
反应类型
3-((2-氯-6-氟苄基)氨基)-1H-吡唑-5-羧酸可以发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变分子中某些原子的氧化态。
取代: 亲核和亲电取代反应可以在分子的不同位置发生,特别是在苄基和吡唑环位置。
常用的试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及用于取代反应的各种亲核试剂和亲电试剂。反应条件,如温度、溶剂和 pH 值,被仔细控制以实现所需的 结果。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羧酸或酮,而取代反应可以引入新的官能团,例如卤素或烷基。
科学研究应用
3-((2-氯-6-氟苄基)氨基)-1H-吡唑-5-羧酸在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的构建模块,以及在各种有机反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医学: 由于其独特的结构特征和生物活性,正在探索作为各种疾病的潜在治疗剂。
工业: 用于开发新材料、农用化学品和药物。
作用机制
3-((2-氯-6-氟苄基)氨基)-1H-吡唑-5-羧酸的作用机制涉及其与生物系统中的特定分子靶标和途径的相互作用。该化合物可能与酶、受体或其他蛋白质结合,调节它们的活性并导致各种生理效应。确切的分子靶标和途径可能因特定应用和使用环境而异。
相似化合物的比较
类似化合物
- 3-((2-氯-6-氟苄基)氨基)-2-甲基苯甲酸
- 3-((2-氯-6-氟苄基)氨基)苯甲酸
独特性
与类似化合物相比,3-((2-氯-6-氟苄基)氨基)-1H-吡唑-5-羧酸因其独特地结合了吡唑环和 2-氯-6-氟苄基部分而脱颖而出。这种结构特征赋予了独特的化学和生物特性,使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C11H9ClFN3O2 |
|---|---|
分子量 |
269.66 g/mol |
IUPAC 名称 |
3-[(2-chloro-6-fluorophenyl)methylamino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9ClFN3O2/c12-7-2-1-3-8(13)6(7)5-14-10-4-9(11(17)18)15-16-10/h1-4H,5H2,(H,17,18)(H2,14,15,16) |
InChI 键 |
WFGXDQXUTZJKIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NNC(=C2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




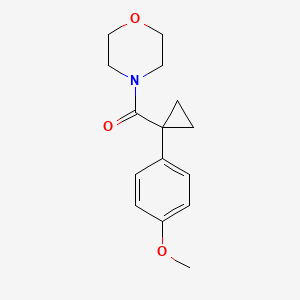


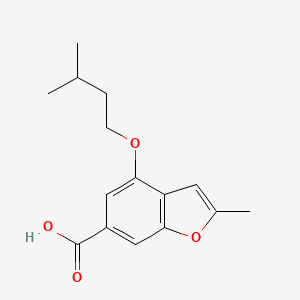


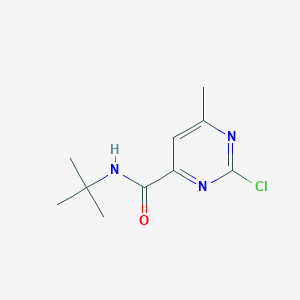
![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)


